Spiroglumide

Description

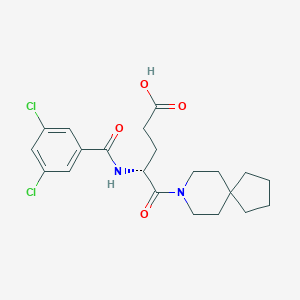

Structure

3D Structure

Properties

CAS No. |

137795-35-8 |

|---|---|

Molecular Formula |

C21H26Cl2N2O4 |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |

InChI Key |

FJCZHMXAGBYXHJ-QGZVFWFLSA-N |

Isomeric SMILES |

C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Canonical SMILES |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Other CAS No. |

137795-35-8 |

Synonyms |

4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |

Origin of Product |

United States |

Foundational & Exploratory

Spiroglumide's Mechanism of Action: A Technical Guide to a Selective CCKB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroglumide is a selective antagonist of the cholecystokinin B (CCKB) receptor, also known as the gastrin receptor. By competitively blocking the binding of the endogenous ligands cholecystokinin (CCK) and gastrin to the CCKB receptor, this compound modulates key physiological processes, particularly in the gastrointestinal and central nervous systems. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism: Selective CCKB Receptor Antagonism

The primary mechanism of action of this compound is its selective and competitive antagonism of the CCKB receptor.[1] Unlike non-selective antagonists such as proglumide, which block both CCKA and CCKB receptors, this compound exhibits a preferential affinity for the CCKB subtype.[1][2] This selectivity allows for a more targeted modulation of physiological pathways predominantly regulated by CCKB receptors.

The CCKB receptor is a G-protein coupled receptor (GPCR) that, upon activation by gastrin or CCK, initiates a cascade of intracellular signaling events.[3][4] These receptors are prominently expressed in the brain and the gastrointestinal tract, particularly on parietal cells and enterochromaffin-like (ECL) cells in the stomach.

Quantitative Data

Table 1: In Vivo Potency of this compound

| Parameter | Species | Experimental Model | Value (95% CI) | Reference |

| ID50 | Rat | Pentagastrin-induced acid hypersecretion | 20.1 (8.67-46.4) mg/kg |

-

ID50 (Median Inhibitory Dose): The dose of a drug that produces 50% of its maximum inhibitory effect.

A study in rats demonstrated that this compound dose-dependently inhibits pentagastrin-induced acid hypersecretion with an ID50 of 20.1 mg/kg. In the same study, this compound was shown to be inactive against CCK-8-induced delay of gastric emptying, an effect mediated by CCKA receptors, highlighting its in vivo selectivity for the CCKB receptor.

Signaling Pathways Modulated by this compound

By blocking the CCKB receptor, this compound inhibits the downstream signaling cascade initiated by gastrin and CCK. The primary pathway affected is the Gq protein-coupled activation of phospholipase C (PLC).

Activation of the CCKB receptor by its agonists leads to the following sequence of events:

-

Gq Protein Activation: The receptor-ligand complex activates the Gq alpha subunit of the associated heterotrimeric G protein.

-

Phospholipase C (PLC) Activation: Activated Gq stimulates PLC-β.

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

This signaling cascade ultimately results in various cellular responses, including gastric acid secretion from parietal cells and histamine release from ECL cells. This compound, by preventing the initial ligand binding, effectively abrogates this entire downstream signaling pathway.

Diagram: this compound's Inhibition of the CCKB Receptor Signaling Pathway```dot

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of this compound in inhibiting gastrin-induced calcium release.

Materials:

-

Whole cells expressing the human CCKB receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Gastrin (agonist).

-

This compound.

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

-

Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.

-

Wash the cells with physiological salt solution to remove excess dye.

-

Add varying concentrations of this compound to the cells and incubate for a short period.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of gastrin to stimulate the cells.

-

Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

The inhibitory effect of this compound is determined by the reduction in the gastrin-induced fluorescence signal.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Diagram: Calcium Mobilization Assay Workflow

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound acts as a selective antagonist of the CCKB receptor, thereby inhibiting the physiological effects of gastrin and CCK that are mediated through this receptor subtype. Its primary mechanism involves the blockade of the Gq-PLC-IP3/DAG signaling pathway, which prevents the mobilization of intracellular calcium and subsequent cellular responses such as gastric acid secretion. While in vivo data confirms its selective antagonistic activity, further in vitro studies would be beneficial to fully characterize its binding affinity and functional potency at the molecular level. The experimental protocols detailed in this guide provide a framework for such investigations, which are crucial for the continued development and understanding of this compound and other selective CCKB receptor antagonists.

References

- 1. Effect of dexloxiglumide and this compound, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

Spiroglumide: A Technical Guide to its CCKB Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor, a G-protein coupled receptor that plays a significant role in various physiological processes, including gastric acid secretion and anxiety. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its selectivity for the CCKB receptor over the closely related CCKA receptor. This document details the quantitative binding and functional data, the experimental methodologies used to determine this selectivity, and the underlying signaling pathways.

Core Concepts: this compound's CCKB Receptor Selectivity

This compound's therapeutic potential and its utility as a research tool are defined by its preferential binding to and inhibition of the CCKB receptor. This selectivity is crucial for minimizing off-target effects that could arise from the modulation of the CCKA receptor, which is primarily involved in gallbladder contraction and pancreatic enzyme secretion.

Quantitative Analysis of Receptor Selectivity

Table 1: In Vivo Functional Antagonism of this compound

| Parameter | Species | Assay | Agonist | This compound ID50 (mg/kg) | Reference |

| Inhibition of Gastric Acid Secretion | Rat | Pentagastrin-induced acid hypersecretion | Pentagastrin | 20.1 | [1] |

This data clearly indicates that this compound is effective in blocking a CCKB-mediated physiological response in a whole-animal model. A corresponding high ID50 or lack of effect in a CCKA-mediated model would further confirm its selectivity.

Experimental Protocols

The determination of a compound's receptor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments relevant to characterizing this compound's interaction with CCK receptors.

Radioligand Binding Assay for CCKB Receptor

This assay quantifies the affinity of a compound for the CCKB receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCKB receptor.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the CCKB receptor (e.g., cerebral cortex).

-

Radioligand: A high-affinity CCKB receptor ligand labeled with a radioisotope (e.g., [125I]CCK-8).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a CCKB receptor radioligand binding assay.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist, a key downstream event in CCKB receptor activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting CCKB receptor signaling.

Materials:

-

Cell Line: A cell line stably expressing the human CCKB receptor (e.g., CHO-CCKB).

-

Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: A known CCKB receptor agonist (e.g., CCK-8 or Gastrin).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

-

Cell Plating: Seed the CCKB-expressing cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add the CCKB receptor agonist to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR.

-

Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for the inhibition of the functional response.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a CCKB receptor calcium mobilization assay.

Signaling Pathways

The CCKB receptor is a Gq/11-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound, as a competitive antagonist, blocks the initiation of this cascade by preventing the agonist from binding to the receptor.

CCKB Receptor Signaling Pathway

Caption: this compound blocks the CCKB receptor signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCKB receptor due to its demonstrated in vivo selectivity. While detailed in vitro binding and functional data are not extensively published, the established methodologies outlined in this guide provide a clear framework for the continued characterization of this compound and other CCKB receptor antagonists. The understanding of its mechanism of action at the molecular level, through the blockade of the Gq/11-PLC signaling pathway, solidifies its classification as a selective CCKB receptor antagonist. Further research providing specific in vitro affinity and potency values would be highly beneficial to the scientific community.

References

Spiroglumide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, also known as CR2194, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor. Its primary application in research revolves around the investigation of the physiological and pathological roles of the CCK-B/gastrin receptor system. This technical guide provides an in-depth overview of this compound's mechanism of action, its use in experimental research, and relevant quantitative data. It is intended to serve as a comprehensive resource for scientists and professionals in drug development exploring the therapeutic potential of CCK-B receptor modulation.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the CCK-B receptor, thereby preventing the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit. This initiates a downstream cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, which in turn mediate various cellular responses. By blocking the initial ligand-binding event, this compound effectively inhibits this entire signaling pathway.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Caption: Mechanism of this compound as a CCK-B receptor antagonist.

Quantitative Data

The potency and selectivity of this compound have been characterized in both in vivo and in vitro studies. The available quantitative data are summarized in the table below.

| Parameter | Species | Assay | Value | Reference |

| ID50 | Rat | In vivo inhibition of pentagastrin-induced gastric acid hypersecretion | 20.1 mg/kg (95% CL: 8.67-46.4) | [1] |

| Inhibition of Gastric Acid Secretion | Human | In vivo response to gastrin infusion | Dose-dependent inhibition at 1, 2.5, and 7.5 mg/kg/h | [2] |

| Receptor Selectivity | Rat | In vivo comparison of effects on gastric emptying (CCK-A) vs. acid secretion (CCK-B) | Selective for CCK-B; inactive against CCK-A mediated effects | [1] |

Experimental Protocols

This compound is a valuable tool for elucidating the roles of the CCK-B/gastrin receptor in various physiological and pathological processes. Detailed methodologies for key experiments are provided below.

In Vivo Inhibition of Gastric Acid Secretion in Rats

This protocol is designed to assess the in vivo potency of this compound in a conscious rat model.[1]

Experimental Workflow:

Caption: Workflow for in vivo assessment of this compound's effect on gastric acid secretion.

Methodology:

-

Animals: Male Sprague-Dawley rats are surgically fitted with a chronic gastric fistula to allow for the collection of gastric secretions.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intravenously at various doses. A control group receives the vehicle alone.

-

Stimulation: Gastric acid secretion is stimulated by a subcutaneous injection of pentagastrin, a synthetic analog of gastrin.

-

Sample Collection: Gastric juice is collected through the fistula at regular intervals before and after drug administration and stimulation.

-

Analysis: The collected gastric juice is titrated with a standardized base (e.g., 0.1 N NaOH) to determine the acid concentration.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in acid output compared to the control group. The dose required to produce a 50% inhibition (ID50) is then determined.

In Vitro Receptor Binding Assay

Experimental Workflow:

Caption: General workflow for an in vitro competitive binding assay for CCK-B receptor antagonists.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a source rich in CCK-B receptors, such as a stable cell line overexpressing the receptor or specific brain regions (e.g., cerebral cortex).

-

Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that specifically binds to the CCK-B receptor.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal competition curve is generated, from which the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Research Applications

This compound's selectivity for the CCK-B receptor makes it a valuable pharmacological tool for a variety of research applications, including:

-

Gastrointestinal Physiology: Investigating the role of gastrin in regulating gastric acid secretion, mucosal growth, and the pathophysiology of conditions like Zollinger-Ellison syndrome and peptic ulcer disease.

-

Neuroscience: Exploring the involvement of CCK-B receptors in the central nervous system, including their role in anxiety, panic disorders, and pain perception.

-

Oncology: Studying the potential trophic effects of gastrin on certain types of cancers, particularly those of the gastrointestinal tract, and evaluating the anti-proliferative effects of CCK-B receptor antagonism.

Conclusion

This compound is a well-characterized and selective CCK-B/gastrin receptor antagonist that has been instrumental in advancing our understanding of the CCK system. Its utility in both in vivo and in vitro experimental models allows for the precise dissection of the physiological and pathological functions of the CCK-B receptor. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their investigations. Further research to fully elucidate its therapeutic potential in various disease states is warranted.

References

- 1. Effect of dexloxiglumide and this compound, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiroglumide: A Technical Guide to its Chemical Structure, Properties, and In Vitro/In Vivo Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, also known as CR 2194, is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). Its unique spirocyclic structure confers high affinity and selectivity for this G-protein coupled receptor (GPCR), making it a valuable tool for investigating the physiological and pathological roles of the CCK/gastrin system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis, in vitro characterization through receptor binding and functional assays, and in vivo evaluation of its effects on gastric acid secretion are presented to facilitate further research and development in this area.

Chemical Structure and Identification

This compound possesses a rigid spiro[4.5]decane moiety linked to a glutamic acid derivative. The chemical structure and key identifiers are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| IUPAC Name | (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid |

| CAS Number | 137795-35-8 |

| Molecular Formula | C₂₁H₂₆Cl₂N₂O₄ |

| SMILES | C1CCC2(C1)CCN(CC2)C(=O)--INVALID-LINK--NC(=O)C3=CC(=C(=C3)Cl)Cl |

| InChIKey | FJCZHMXAGBYXHJ-QGZVFWFLSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and delivery.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 441.35 g/mol |

| Monoisotopic Mass | 440.12696 g/mol |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 99.8 Ų |

| Heavy Atom Count | 29 |

| Formal Charge | 0 |

| Complexity | 604 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK-B receptor.[3] This receptor is a Gq-coupled GPCR, and its activation by endogenous ligands like gastrin and cholecystokinin initiates a downstream signaling cascade. By blocking this interaction, this compound inhibits these downstream effects.

References

- 1. This compound | C21H26Cl2N2O4 | CID 65987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Effect of dexloxiglumide and this compound, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiroglumide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide is a selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. Its biological activity primarily stems from its ability to block the signaling pathways activated by cholecystokinin (CCK) and gastrin through this receptor. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. While specific in-vitro quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Introduction

This compound is a glutamic acid derivative that exhibits selectivity for the cholecystokinin B (CCK-B) receptor over the cholecystokinin A (CCK-A) receptor.[1][2] CCK-B receptors are predominantly found in the central nervous system and the gastrointestinal tract, where they are involved in a variety of physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. By antagonizing the CCK-B receptor, this compound has the potential to modulate these processes, making it a compound of interest for therapeutic development.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-B receptor. This means that it binds to the same site as the endogenous ligands, CCK and gastrin, but does not activate the receptor. By occupying the receptor's binding site, this compound prevents the downstream signaling cascades that are normally initiated by agonist binding.

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1][3] Activation of the CCK-B receptor by its agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK-B receptor activation.

By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling pathway.

Signaling Pathway Diagram

Caption: this compound competitively antagonizes the CCK-B receptor, blocking downstream signaling.

Quantitative Data

Currently, there is a notable scarcity of publicly available in vitro quantitative data for this compound, such as IC50 or Ki values from receptor binding assays. However, one key in vivo study provides a measure of its potency.

| Parameter | Value | Species | Experimental Model | Reference |

| ID50 | 20.1 mg/kg (95% CI: 8.67-46.4) | Rat | Inhibition of pentagastrin-induced acid hypersecretion | [2] |

Note: The ID50 represents the dose of this compound required to inhibit the specified biological response by 50%. The wide confidence interval suggests variability in the response.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are general methodologies that would be employed to determine its biological activity.

Radioligand Binding Assay (for determining Ki)

This assay would be used to determine the binding affinity of this compound for the CCK-B receptor.

Objective: To calculate the inhibition constant (Ki) of this compound.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human CCK-B receptor.

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., MgCl2) and protease inhibitors.

-

Radioligand: Use a radiolabeled CCK-B receptor ligand, such as [3H]gastrin or [125I]CCK-8.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity via a radioligand binding assay.

Calcium Mobilization Assay (for determining functional antagonism)

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CCK-B receptor agonist.

Objective: To determine the functional antagonist potency of this compound.

General Protocol:

-

Cell Culture: Culture a cell line endogenously or recombinantly expressing the CCK-B receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a CCK-B receptor agonist (e.g., pentagastrin or CCK-8).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 for functional antagonism.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for assessing this compound's functional antagonism using a calcium mobilization assay.

Conclusion and Future Directions

This compound is a selective CCK-B receptor antagonist with demonstrated in vivo activity in inhibiting gastric acid secretion. Its mechanism of action involves the competitive blockade of the Gq-coupled signaling pathway typically activated by CCK and gastrin. However, a significant gap exists in the publicly available literature regarding its in vitro pharmacology, including its binding affinity (Ki) and functional antagonist potency (IC50) at the human CCK-B receptor.

For drug development professionals and researchers, future studies should focus on:

-

Quantitative In Vitro Characterization: Performing radioligand binding and functional assays to determine the precise potency and selectivity profile of this compound.

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating them with its pharmacological effects.

-

Exploration of Therapeutic Potential: Investigating the efficacy of this compound in preclinical models of conditions where CCK-B receptor antagonism is implicated, such as anxiety disorders, certain types of pain, and gastrointestinal hypersecretory states.

A more complete understanding of the biological activity of this compound will be crucial for unlocking its full therapeutic potential.

References

- 1. genecards.org [genecards.org]

- 2. Effect of dexloxiglumide and this compound, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Spiroglumide in Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of spiroglumide, a selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor, and its role in the inhibition of gastric acid secretion. The document details the mechanism of action of this compound, presents quantitative data on its efficacy from preclinical and clinical studies, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of gastric acid physiology and the development of novel antisecretory agents.

Introduction

Gastric acid secretion is a fundamental physiological process, critical for digestion and defense against pathogens. However, dysregulation of this process can lead to a variety of acid-related disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD). The hormone gastrin, acting through the cholecystokinin B (CCK-B) receptor (also known as the gastrin receptor), is a primary stimulant of gastric acid secretion. This compound (formerly known as CR 2194) is a potent and selective antagonist of the CCK-B receptor, and as such, represents a targeted therapeutic approach to modulating gastric acidity.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion by competitively blocking the binding of gastrin to the CCK-B receptors located on the surface of enterochromaffin-like (ECL) cells and, to a lesser extent, directly on parietal cells within the gastric mucosa.

The primary pathway for gastrin-stimulated acid secretion involves the following steps:

-

Gastrin, released from G-cells in the antrum of the stomach, travels through the bloodstream to the gastric glands.

-

Gastrin binds to CCK-B receptors on ECL cells.

-

This binding triggers a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

The rise in intracellular Ca2+ and activation of PKC in ECL cells stimulates the release of histamine.

-

Histamine then binds to H2 receptors on adjacent parietal cells, activating a Gs protein-coupled pathway that increases intracellular cyclic AMP (cAMP).

-

The increase in both cAMP and intracellular Ca2+ (also stimulated to a lesser degree by direct gastrin binding to CCK-B receptors on parietal cells) activates the H+/K+-ATPase (proton pump) on the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen.

This compound, by blocking the initial step of gastrin binding to the CCK-B receptor, effectively attenuates this entire cascade, leading to a reduction in histamine release and subsequent proton pump activation.

Signaling Pathway Diagram

Caption: Gastrin/CCK-B receptor signaling pathway in an ECL cell.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | CCK-A | 13,500 nM | [1] |

| IC50 | Human | CCK-B | 1,400 nM | [1] |

| Table 1: In Vitro Binding Affinity of this compound |

| Study Type | Species | Model | Parameter | Value | Reference |

| In Vivo | Rat | Pentagastrin-stimulated acid hypersecretion | ID50 | 20.1 mg/kg (i.v.) | [2] |

| In Vivo | Human | Gastrin-stimulated acid output | - | Dose-dependent inhibition | [3] |

| In Vivo | Human | Meal-stimulated intragastric acidity | - | Significant reduction | [3] |

| In Vivo | Human | Sham feeding-stimulated acid secretion | - | Significant reduction | |

| Table 2: In Vivo Efficacy of this compound on Gastric Acid Secretion |

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like this compound to the CCK-B receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the CCK-B receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CCK-B receptor.

-

Radiolabeled ligand (e.g., [125I]-Gastrin or a high-affinity radiolabeled antagonist).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a microtiter plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled competing ligand.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a radioligand binding assay.

In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol describes a method to assess the in vivo efficacy of this compound in a rat model of stimulated gastric acid secretion.

Objective: To determine the dose-dependent inhibitory effect of this compound on pentagastrin-stimulated gastric acid secretion.

Animals: Male Sprague-Dawley rats, equipped with a chronic gastric fistula.

Materials:

-

Pentagastrin solution.

-

This compound solution for intravenous administration.

-

Saline solution (0.9% NaCl).

-

pH meter and titration equipment (e.g., 0.01 N NaOH).

Procedure:

-

Fast the rats overnight with free access to water.

-

On the day of the experiment, gently flush the stomach through the fistula with warm saline until the returns are clear.

-

Collect basal gastric secretions for a defined period (e.g., 30 minutes).

-

Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

-

After a stabilization period, collect gastric juice samples at regular intervals (e.g., every 15 minutes).

-

Administer a single intravenous dose of this compound or vehicle (control).

-

Continue to collect gastric juice samples at regular intervals for a specified duration.

-

Measure the volume of each gastric juice sample and determine the acid concentration by titration with NaOH to a neutral pH.

-

Calculate the total acid output (volume × concentration) for each collection period.

-

Express the inhibition of acid secretion as a percentage of the pre-treatment stimulated rate and calculate the ID50 (the dose of this compound that causes 50% inhibition).

Caption: Workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound is a selective CCK-B/gastrin receptor antagonist that effectively inhibits gastric acid secretion stimulated by various physiological stimuli. Its mechanism of action is well-defined, involving the blockade of the gastrin-mediated signaling cascade in ECL cells. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel CCK-B receptor antagonists for the treatment of acid-related disorders.

References

- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dexloxiglumide and this compound, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a gastrin receptor antagonist, on acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiroglumide in Neuroscience: A Technical Guide for Researchers

An In-depth Examination of a Selective CCK-B Receptor Antagonist and its Role in Central Nervous System Research

This technical guide provides a comprehensive overview of Spiroglumide (also known as CR 2194), a selective antagonist of the cholecystokinin-B (CCK-B) receptor, for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, summarizes key quantitative data, presents detailed experimental protocols for its use in neuroscience research, and visualizes relevant biological pathways and workflows.

Core Concepts: Mechanism of Action and Selectivity

This compound is a potent and selective antagonist of the CCK-B receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (CNS).[1][2] Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes, including anxiety, pain perception, and the modulation of dopamine pathways.[2] By blocking the CCK-B receptor, this compound inhibits the effects of CCK, making it a valuable tool for investigating the role of this signaling pathway in neurological and psychiatric disorders.

The selectivity of this compound for the CCK-B receptor over the CCK-A receptor subtype, which is primarily located in the periphery, is a key feature that allows for the specific interrogation of central CCKergic systems.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Species | Assay Type | Source |

| In Vivo Potency | ||||

| ID₅₀ (Pentagastrin-induced acid hypersecretion) | 20.1 mg/kg (95% CL: 8.67-46.4) | Rat | In Vivo | [3] |

Note: While in vivo data on gastric secretion is available and confirms CCK-B receptor antagonism, specific in vitro binding affinities (Ki or IC50 values) for this compound at CCK-A and CCK-B receptors were not available in the reviewed literature. Such data would be invaluable for a more precise quantitative understanding of its receptor selectivity.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, CCK, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation. This compound, as a competitive antagonist, blocks the initial binding of CCK, thereby inhibiting this entire downstream signaling pathway.

Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals. This workflow outlines the key steps for investigating the effect of this compound on dopamine release in a target brain area like the nucleus accumbens.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide illustrative protocols for key experiments in neuroscience research adapted for the use of this compound.

In Vivo Microdialysis for Dopamine Release

Objective: To investigate the effect of this compound on dopamine release in the nucleus accumbens of freely moving rats.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Guide cannulae and microdialysis probes

-

This compound (dissolved in appropriate vehicle)

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the nucleus accumbens.

-

Allow the animal to recover for at least 5-7 days.

-

-

Microdialysis:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples every 20 minutes.

-

After establishing a stable baseline of dopamine levels (at least 3-4 consecutive samples), administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Analysis:

-

Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Express the results as a percentage change from the baseline dopamine levels.

-

Brain Slice Electrophysiology

Objective: To examine the effect of this compound on the electrophysiological properties of neurons in a specific brain region (e.g., hippocampus or amygdala).

Materials:

-

Rodent of choice (rat or mouse)

-

Vibrating microtome (vibratome)

-

This compound

-

Sucrose-based and standard aCSF solutions

-

Electrophysiology rig with patch-clamp amplifier and data acquisition system

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-aCSF.

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated sucrose-aCSF.

-

Transfer the slices to a holding chamber with oxygenated standard aCSF and allow them to recover at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Perform whole-cell patch-clamp recordings from visually identified neurons.

-

Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).

-

Bath-apply this compound at a known concentration and record the changes in synaptic activity.

-

Wash out the drug to observe any reversal of its effects.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to determine the effects of this compound on neuronal excitability, synaptic transmission, and plasticity.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of the CCK-B receptor system in the central nervous system. Its selectivity allows for targeted studies of the role of CCK in various neurological and psychiatric processes. The quantitative data and experimental protocols provided in this guide are intended to facilitate the design and execution of rigorous neuroscience research. Further characterization of this compound's in vitro binding profile and its pharmacokinetic properties within the CNS would greatly enhance its utility as a research tool.

References

- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 3. Effect of dexloxiglumide and this compound, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Spiroglumide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). While CCK-A receptors are predominantly found in the periphery, particularly the gallbladder and pancreas, CCK-B receptors are widely distributed in the central nervous system and are the primary gastrin receptors in the stomach. Spiroglumide is a glutamic acid derivative designed to selectively antagonize the CCK-B receptor, offering a targeted approach to modulate processes such as gastric acid secretion and anxiety-related behaviors.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-B receptor. By occupying the receptor's binding site, it prevents the endogenous ligands, CCK and gastrin, from activating the receptor and initiating downstream signaling cascades.[1] This blockade of CCK-B receptor activation is the fundamental mechanism underlying this compound's pharmacological effects.

Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon activation by an agonist like gastrin, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks this entire cascade by preventing the initial receptor activation.

Pharmacological Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information.

Table 1: Pharmacodynamics of this compound

| Parameter | Species | Assay | Value | Reference |

| ID50 | Rat | Inhibition of Pentagastrin-Induced Acid Hypersecretion (in vivo) | 20.1 mg/kg (95% CI: 8.67-46.4) | [3] |

Table 2: Pharmacokinetics of this compound

| Parameter | Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Metabolism | Excretion |

| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Note: Detailed pharmacokinetic parameters for this compound are not available in the reviewed literature. N/A indicates "Not Available".

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of a CCK-B receptor antagonist like this compound.

CCK Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for CCK receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., CHO cells transfected with human CCK-B receptor) are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Gastric Acid Secretion in Rats

This protocol outlines a method to assess the in vivo efficacy of a compound like this compound in inhibiting gastric acid secretion.[3]

Methodology:

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

-

Surgical Procedure: The rats are anesthetized, and cannulas are surgically inserted into the esophagus and pylorus to allow for gastric perfusion.

-

Gastric Perfusion: The stomach is continuously perfused with saline at a constant flow rate.

-

Stimulation of Acid Secretion: A stable level of gastric acid secretion is induced by the continuous intravenous infusion of a secretagogue, such as pentagastrin.

-

Drug Administration: Once a steady state of acid secretion is achieved, this compound or its vehicle is administered, typically via intravenous or intraperitoneal injection.

-

Sample Collection: The gastric perfusate is collected at regular intervals before and after drug administration.

-

Analysis: The acidity of the collected samples is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a neutral pH. The total acid output is calculated and the percentage of inhibition caused by this compound is determined.

Conclusion

This compound is a selective CCK-B/gastrin receptor antagonist with demonstrated in vivo activity in the inhibition of gastric acid secretion. Its mechanism of action involves the competitive blockade of Gq-protein coupled signaling pathways initiated by CCK and gastrin. While the available data underscores its potential as a pharmacological tool and therapeutic agent, a more complete understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data on its binding affinity and pharmacokinetics. Further studies are warranted to fully elucidate these parameters and to explore the full therapeutic potential of this compound in conditions related to CCK-B receptor hyperactivity.

References

Spiroglumide: A Technical Guide to its Discovery and Development

Foreword

Spiroglumide, also known by its research code CR 2194, is a selective antagonist of the cholecystokinin B (CCK-B) receptor. Developed by the Italian pharmaceutical company Rotta Research Laboratorium, this compound emerged from a research program focused on developing novel modulators of the cholecystokinin system. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, and the experimental methodologies employed in its evaluation. The content is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this specific CCK-B antagonist.

Discovery and Development History

The development of this compound can be traced back to the extensive research on cholecystokinin (CCK) receptor antagonists conducted by Rotta Research Laboratorium, a company founded by Professor Luigi Rovati in 1961 with a strong focus on innovative drug discovery. The laboratory had a long-standing interest in gastroenterology and the role of CCK in gastrointestinal physiology.

While the precise date of the initial synthesis of this compound is not publicly available, it was developed as part of a broader effort to create selective antagonists for the two main CCK receptor subtypes, CCK-A (alimentary) and CCK-B (brain). The goal was to develop compounds with therapeutic potential in motility and acid-related gastrointestinal disorders. This compound was identified as a potent and selective antagonist for the CCK-B/gastrin receptors.

The development of this compound was a progression from earlier, less selective CCK antagonists like proglumide. Through structural modifications of the proglumide scaffold, researchers at Rotta aimed to enhance potency and selectivity for the CCK-B receptor subtype.

Preclinical Pharmacology

The preclinical evaluation of this compound established its profile as a selective CCK-B receptor antagonist. Key in vivo studies demonstrated its functional antagonism of CCK-B receptor-mediated effects.

In Vivo Efficacy

A pivotal study in rats was conducted to assess the in vivo selectivity of this compound. The compound was evaluated for its ability to inhibit pentagastrin-induced gastric acid hypersecretion, a process mediated by CCK-B/gastrin receptors. This compound demonstrated a dose-dependent inhibition of this effect, with an ID50 of 20.1 mg/kg when administered intravenously[1].

In the same study, the selectivity of this compound was confirmed by its lack of activity against CCK-8-induced delay of gastric emptying, a CCK-A receptor-mediated effect, even at doses that significantly inhibited acid secretion[1]. This demonstrated the in vivo selectivity of this compound for the CCK-B receptor over the CCK-A receptor.

Table 1: In Vivo Efficacy of this compound in Rats [1]

| Parameter | Agonist | This compound (CR 2194) |

| Gastric Acid Secretion | Pentagastrin | ID50 = 20.1 mg/kg (i.v.) |

| Gastric Emptying | CCK-8 | Inactive |

Experimental Protocols

This section details the methodologies for key experiments that would have been instrumental in the characterization of this compound.

Chemical Synthesis

While the specific synthetic route for this compound (CR 2194) is not detailed in the currently available public literature, the synthesis of related glutaramic acid derivatives, from which this compound is derived, generally involves the coupling of a substituted benzoyl chloride with the amino group of a glutamic acid derivative, followed by amidation of the carboxylic acid groups. The spirocyclic moiety would be introduced through the use of a specific spirocyclic amine in the final amidation step.

A generalized synthetic workflow is depicted below:

In Vivo Gastric Acid Secretion Assay in Rats[1]

This protocol describes the measurement of pentagastrin-induced gastric acid secretion in conscious rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are fasted overnight with free access to water.

-

The stomach is continuously perfused with saline through a surgically implanted catheter.

-

Gastric effluent is collected, and the acid content is determined by titration with a standardized NaOH solution.

-

A stable baseline of acid secretion is established.

-

Pentagastrin is administered intravenously to induce gastric acid hypersecretion.

-

This compound is administered intravenously at various doses prior to the pentagastrin challenge.

-

-

Data Analysis: The inhibitory dose 50 (ID50), the dose of the antagonist that reduces the agonist-induced effect by 50%, is calculated.

In Vivo Gastric Emptying Assay in Rats[1]

This protocol is used to assess the effect of compounds on gastric emptying of a liquid meal.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are fasted prior to the experiment.

-

A non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is administered by gavage.

-

CCK-8 is administered to delay gastric emptying.

-

This compound is administered at various doses prior to the administration of CCK-8 and the test meal.

-

After a set time, the stomach is removed, and the amount of phenol red remaining is quantified spectrophotometrically.

-

-

Data Analysis: The percentage of the meal emptied from the stomach is calculated and compared between treatment groups.

Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, cholecystokinin and gastrin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and acid secretion. By blocking this initial binding event, this compound prevents the downstream signaling cascade.

Conclusion

This compound represents a significant step in the development of selective CCK-B receptor antagonists by Rotta Research Laboratorium. Its preclinical profile demonstrated potent and selective in vivo activity, highlighting its potential as a therapeutic agent for conditions driven by CCK-B receptor activation. While the clinical development path of this compound did not lead to a marketed drug, the research and methodologies employed in its discovery and characterization have contributed to the broader understanding of the cholecystokinin system and the development of subsequent receptor modulators. This technical guide provides a foundational understanding of the scientific journey of this compound for the drug development community.

References

Methodological & Application

Application Notes and Protocols: Spiroglumide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide, with the IUPAC name (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. As a derivative of proglumide, it exhibits high affinity for the CCK-B/gastrin receptor and has been investigated for its role in regulating gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders. This document provides a detailed overview of the synthesis protocol for this compound, summarizes its biological activity, and describes the associated signaling pathway.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (4R)-4-[(3,5-dichlorobenzoyl)amino]-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid | N/A |

| Synonyms | CR 2194 | N/A |

| CAS Number | 137795-35-8 | N/A |

| Molecular Formula | C21H26Cl2N2O4 | N/A |

| Molecular Weight | 441.35 g/mol | N/A |

Biological Activity

This compound is a selective antagonist of the CCK-B receptor, which is also known as the gastrin receptor. Its antagonistic activity has been demonstrated in vivo, where it effectively inhibits pentagastrin-induced gastric acid hypersecretion.

| Assay | Species | Endpoint | Value |

| Pentagastrin-induced acid hypersecretion | Rat | ID50 | 20.1 mg/kg (i.v.)[1] |

Synthesis Protocol

The synthesis of this compound is a multi-step process. The following protocol is based on the synthetic route described by Makovec et al. in the Journal of Medicinal Chemistry, 1992.

Materials and Reagents

-

(R)-Glutamic acid

-

Benzyl alcohol

-

Thionyl chloride

-

3,5-Dichlorobenzoyl chloride

-

8-Azaspiro[4.5]decane

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

10% Palladium on activated charcoal (Pd/C)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Procedures

Step 1: Synthesis of (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester

-

Suspend (R)-Glutamic acid in benzyl alcohol.

-

Cool the mixture to 0 °C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the desired protected amino acid.

Step 2: Synthesis of (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid

-

Dissolve (R)-5-Oxo-pyrrolidine-2-carboxylic acid benzyl ester in dichloromethane (DCM).

-

Add triethylamine (TEA) to the solution.

-

Cool the mixture to 0 °C and add 3,5-dichlorobenzoyl chloride dropwise.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute HCl and then with saturated NaHCO3 solution.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane).

Step 3: Synthesis of Benzyl (R)-4-(3,5-dichlorobenzoylamino)-5-oxo-5-(8-azaspiro[4.5]decan-8-yl)pentanoate

-

Dissolve (R)-4-(3,5-Dichlorobenzoylamino)-4-(benzyloxycarbonyl)butanoic acid in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (TEA) and cool the solution to -10 °C.

-

Slowly add ethyl chloroformate and stir for 15-30 minutes.

-

In a separate flask, dissolve 8-azaspiro[4.5]decane in anhydrous THF and add it to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of this compound (Deprotection)

-

Dissolve the product from Step 3 in methanol.

-

Add 10% Pd/C catalyst and subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature for several hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting intermediate in a mixture of THF and water.

-

Add a solution of sodium hydroxide and stir at room temperature for a few hours until the saponification is complete.

-

Acidify the reaction mixture with dilute HCl to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand gastrin, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including the stimulation of gastric acid secretion from parietal cells. By blocking the binding of gastrin to the CCK-B receptor, this compound inhibits this signaling cascade.

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. The provided synthesis protocol is a general guideline and may require optimization. All chemical manipulations should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described herein.

References

Spiroglumide In Vivo Experimental Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroglumide is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. This document provides detailed application notes and protocols for the in vivo experimental design of this compound. The protocols are designed to guide researchers in evaluating the efficacy of this compound in various physiological and pathological models, including gastric acid secretion, gastrointestinal motility, oncology, and analgesia. The information is compiled from preclinical studies and provides a framework for further investigation into the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the CCK-B receptor, thereby inhibiting the downstream signaling pathways activated by its endogenous ligands, gastrin and cholecystokinin (CCK). The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently increase intracellular calcium concentrations and activate protein kinase C (PKC), culminating in various cellular responses, including gastric acid secretion and cell proliferation.

In Vivo Experimental Protocols

Gastric Acid Secretion Inhibition

This protocol is designed to evaluate the in vivo efficacy of this compound in inhibiting pentagastrin-induced gastric acid hypersecretion in a rat model.

Experimental Workflow:

Protocol Details:

-

Animal Model: Male Wistar rats (200-250 g).

-

Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast rats for 24 hours with free access to water.

-

Anesthesia and Surgery: Anesthetize the rats and perform a tracheostomy. Insert a double-lumen cannula into the stomach for perfusion and collection of gastric contents.

-

Drug Administration:

-

Administer this compound intravenously (i.v.) at various doses. The vehicle control group should receive saline.

-

Subsequently, administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

-

-

Sample Collection: Collect gastric perfusate at regular intervals (e.g., every 15 minutes) for a total of 2 hours.

-

Measurement: Determine the acid concentration in the collected samples by titration with NaOH.

-

Data Analysis: Calculate the total acid output for each collection period. Determine the dose of this compound required to inhibit the pentagastrin-induced acid secretion by 50% (ID₅₀).

Quantitative Data Summary:

| Compound | Animal Model | Endpoint | Route of Administration | ID₅₀ (mg/kg) | Reference |

| This compound | Rat | Inhibition of pentagastrin-induced acid hypersecretion | Intravenous (i.v.) | 20.1 (95% CI: 8.67-46.4) | [1] |

Gastrointestinal Motility (Proposed Protocol)

This protocol is designed to assess the effect of this compound on gastrointestinal transit time in a mouse model.

Protocol Details:

-

Animal Model: Male ICR mice (25-30 g).

-

Fasting: Fast mice for 18 hours with free access to water.

-

Drug Administration:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control group should receive saline.

-

-

Marker Administration: 30 minutes after drug administration, orally administer a non-absorbable marker (e.g., 5% charcoal suspension in 10% gum acacia).

-

Euthanasia and Measurement: 20-30 minutes after charcoal administration, euthanize the mice by cervical dislocation.

-

Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine. Compare the transit distance between the this compound-treated groups and the vehicle control group.

Hypothetical Quantitative Data Table:

| Treatment Group | Dose (mg/kg, i.p.) | Intestinal Transit (%) |

| Vehicle Control | - | 55 ± 5 |

| This compound | 10 | 65 ± 6 |

| This compound | 30 | 78 ± 7 |

| This compound | 100 | 85 ± 8 |

| *Data are hypothetical and for illustrative purposes only. |

Oncology: Xenograft Tumor Growth Inhibition (Proposed Protocol)

This protocol is designed to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of human colon or pancreatic cancer.

Experimental Workflow:

Protocol Details:

-

Cell Lines: Use human cancer cell lines known to express CCK-B receptors (e.g., PANC-1 for pancreatic cancer, HT-29 for colon cancer).

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses, typically once daily. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

-

Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Quantitative Data Table:

| Treatment Group | Dose (mg/kg/day, i.p.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1200 ± 150 | - |

| This compound | 50 | 850 ± 120 | 29.2 |

| This compound | 100 | 600 ± 100 | 50.0 |

| This compound | 200 | 450 ± 90 | 62.5 |

| *Data are hypothetical and for illustrative purposes only. |

Analgesia: Hot Plate Test (Proposed Protocol)

This protocol is designed to evaluate the analgesic properties of this compound in a mouse model of thermal pain.

Protocol Details:

-

Animal Model: Male ICR mice (20-25 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses. The control group receives the vehicle.

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the reaction latency.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Hypothetical Quantitative Data Table:

| Treatment Group | Dose (mg/kg, i.p.) | Peak %MPE (at 30 min) |

| Vehicle Control | - | 5 ± 2 |

| This compound | 10 | 15 ± 4 |

| This compound | 30 | 35 ± 6 |

| This compound | 100 | 55 ± 8 |

| *Data are hypothetical and for illustrative purposes only. |

Pharmacokinetics (Proposed Study Design)

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.